Cas no 6900-87-4 (Hypaconitine)

Hypaconitine structure
Hypaconitine structure
商品名:Hypaconitine
CAS番号:6900-87-4
MF:C33H45NO10
メガワット:615.7111
MDL:MFCD11041032
CID:47062
PubChem ID:329824959

Hypaconitine 化学的及び物理的性質

名前と識別子

    • Hypaconitine
    • (1-alpha,6-alpha,14-alpha,15-alpha,16-beta)-acetatebenzoat
    • 15-tetraol,16,16-trimethoxy-4-(methoxymethyl)-20-methyl-18-aconitane-14
    • DEOXYMESACONITINE
    • Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,8-acetate 14-benzoate, (1α,6α,14α,15α,16β)-
    • (1α,6α,14α,15α,16β)1,6,16-TriMethoxy-4-(MethoxyMethyl)-20-Methylaconitane-8,13,14,15-tetrol 8-Acetate 14-Benzoate
    • Japaconitine B1
    • HYPACONITINE(RG)
    • HYPACONITINE (PRIMARY STANDARD)
    • Japaconitine C
    • Japaconitine C1
    • 16,16-trimethoxy-4-(methoxymethyl)-20-methyl-,8-acetate benzoate,(1-α,6-α,14-α,15-α,16-β)-aconitane-8,13,14,15-tetraol
    • Hypaconitine(6CI,7CI,8CI)
    • 2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine,aconitane-8,13,14,15-tetrol deriv.
    • [(1S,3R,4R,6S,7S,8R,9R,10S,13S,16S,17R,18R)-8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxy
    • C08688
    • 6900-87-4
    • [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
    • 8-(Acetyloxy)-13,15-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
    • DTXSID50988763
    • Q27106904
    • Q-201224
    • CHEBI:5831
    • 1279219-91-8
    • SCHEMBL2848738
    • NS00094337
    • 1ST40114
    • (3S,6S,6aS,7R,7aR,8R,9R,10S,11S,11aR,12R,13R,14R)-11a-acetoxy-9,11-dihydroxy-6,10,13-trimethoxy-3-(methoxymethyl)-1-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate
    • AC-35145
    • Hypaconitine,98%
    • MDL: MFCD11041032
    • インチ: 1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19?,20-,21+,22-,23-,24+,25-,26-,27?,28-,30-,31?,32-,33+/m0/s1
    • InChIKey: FIDOCHXHMJHKRW-NKQHUHSZSA-N
    • ほほえんだ: O(C(C([H])([H])[H])=O)[C@]12[C@]([H])([C@@]([H])(C3(C([H])([C@@]1([H])C([H])(C3([H])[H])[C@@]13[C@]([H])(C([H])([H])C([H])([H])[C@@]4(C([H])([H])OC([H])([H])[H])C([H])([H])N(C([H])([H])[H])[C@@]1([H])[C@]2([H])[C@@]([H])([C@@]34[H])OC([H])([H])[H])OC([H])([H])[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 615.304347g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.9
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 11
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 615.304347g/mol
  • 単一同位体質量: 615.304347g/mol
  • 水素結合トポロジー分子極性表面積: 133Ų
  • 重原子数: 44
  • 複雑さ: 1160
  • 同位体原子数: 0
  • 原子立体中心数の決定: 13
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 615.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.35
  • ゆうかいてん: 197~198℃
  • ふってん: 671.3°C at 760 mmHg
  • フラッシュポイント: 359.8°C
  • 屈折率: 1.607
  • PSA: 133.22000
  • LogP: 1.22510

Hypaconitine セキュリティ情報

  • 危険物輸送番号:UN 1544
  • セキュリティの説明: 24/25
  • 危険レベル:6.1(a)
  • セキュリティ用語:6.1(a)
  • 危険レベル:6.1(a)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 包装グループ:I

Hypaconitine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP0750-20mg
Hypaconitine
6900-87-4 98%
20mg
$85 2023-09-19
DC Chemicals
DCC-023-20 mg
Hypaconitine
6900-87-4 >98%, Standard References Grade
20mg
$280.0 2022-02-28
S e l l e c k ZHONG GUO
E0201-25mg
Hypaconitine
6900-87-4
25mg
¥11032.38 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4676-20mg
Hypaconitine
6900-87-4 98%
20mg
¥2341.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R053820-20mg
Hypaconitine
6900-87-4
20mg
¥799 2024-05-22
TRC
H998150-50mg
Hypaconitine
6900-87-4
50mg
$724.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6S0630-5 mg
Hypaconitine
6900-87-4 99.63%
5mg
¥600.00 2022-04-26
TRC
H998150-5mg
Hypaconitine
6900-87-4
5mg
$ 119.00 2023-09-07
MedChemExpress
HY-N0267-10mg
Hypaconitine
6900-87-4 99.04%
10mg
¥900 2024-05-25
ChemFaces
CFN99200-20mg
Hypaconitine
6900-87-4 >=98%
20mg
$138 2021-07-22

Hypaconitine 関連文献

Hypaconitineに関する追加情報

Comprehensive Analysis of Hypaconitine (CAS No. 6900-87-4): Properties, Applications, and Research Insights

Hypaconitine (CAS No. 6900-87-4) is a naturally occurring diterpenoid alkaloid derived from plants of the Aconitum genus, commonly known as monkshood or wolfsbane. This compound has garnered significant attention in pharmacological and biochemical research due to its unique structural properties and potential therapeutic applications. With a molecular formula of C33H45NO10, Hypaconitine is classified as a C19-norditerpenoid alkaloid, sharing structural similarities with other bioactive alkaloids like aconitine and mesaconitine.

Recent studies highlight the growing interest in Hypaconitine for its role in traditional medicine and modern drug discovery. Researchers are particularly focused on its anti-inflammatory and analgesic properties, which align with current trends in natural product-derived therapeutics. A 2023 study published in the Journal of Ethnopharmacology emphasized its potential in modulating ion channels, a hot topic in neurological disorder research. This aligns with frequent search queries such as "natural alternatives for pain management" and "plant-based neuroprotective agents."

The extraction and purification of Hypaconitine (CAS No. 6900-87-4) involve advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. These methods ensure high purity, a critical factor for laboratories focusing on standardized herbal extracts—a trending niche in the nutraceutical industry. Notably, the compound’s stability under varying pH conditions makes it a subject of interest for formulation scientists, addressing common search terms like "how to enhance alkaloid bioavailability."

In the context of biochemical mechanisms, Hypaconitine interacts with voltage-gated sodium channels, a feature that has sparked debates about its structure-activity relationship (SAR). This ties into broader discussions around targeted drug design, a frequently searched topic in pharmacology forums. However, researchers caution that its application requires precise dosing due to its narrow therapeutic window—a point often raised in queries like "safe dosage of aconitum alkaloids."

From an SEO perspective, content related to Hypaconitine benefits from including long-tail keywords such as "Hypaconitine CAS 6900-87-4 supplier" or "Hypaconitine vs. aconitine toxicity comparison." These reflect real-user intent in academic procurement and comparative pharmacology. Additionally, referencing its plant origin (Aconitum carmichaelii) caters to audiences searching for "sustainable sourcing of medicinal alkaloids."

Future research directions for Hypaconitine (CAS No. 6900-87-4) may explore its synergistic effects with other botanicals, a trending theme in integrative medicine. As interest grows in precision herbalism—a term gaining traction in PubMed searches—this compound could play a pivotal role in personalized natural therapeutics. Rigorous clinical trials remain essential to validate its efficacy, addressing frequently asked questions like "evidence-based uses of Hypaconitine."

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